molecular formula C9H9ClO3 B3105959 4-Methoxybenzyl carbonochloridate CAS No. 15586-16-0

4-Methoxybenzyl carbonochloridate

Cat. No.: B3105959
CAS No.: 15586-16-0
M. Wt: 200.62 g/mol
InChI Key: BOVISBAPSYSQPI-UHFFFAOYSA-N
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Description

4-Methoxybenzyl carbonochloridate is a chemical compound with the molecular formula C9H9ClO3 . It is related to 4-Methoxybenzyl alcohol and 4-Methoxybenzyl chloride .


Synthesis Analysis

This compound can be synthesized from benzyl halides, which are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . Another method involves the use of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C9H9ClO3 . It is related to 4-Methoxybenzyl alcohol and 4-Methoxybenzyl chloride, which have similar structures .


Chemical Reactions Analysis

This compound is related to benzyl halides, which are used as alkylation reagents in drug synthesis . It is also related to 4-Methoxybenzyl chloride, which reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism .

Scientific Research Applications

Subheading Photocatalytic Oxidation Using Titanium Dioxide

4-Methoxybenzyl carbonochloridate has been explored for its photocatalytic oxidation properties, particularly in the conversion of 4-methoxybenzyl alcohol to p-anisaldehyde using titanium dioxide (TiO2) catalysts. Studies reveal that home-prepared nanostructured TiO2 catalysts exhibit enhanced performance compared to commercial variants, achieving higher yields of p-anisaldehyde. The oxidation rate of 4-methoxybenzyl alcohol aligns with the crystallinity of the TiO2 samples, suggesting a relationship between the catalyst structure and its photocatalytic efficiency (Palmisano et al., 2007). Similarly, the photocatalytic oxidation of various benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, has been achieved with high conversion and selectivity on TiO2 photocatalysts under oxygen atmosphere and visible light irradiation (Higashimoto et al., 2009).

Electrosynthesis Applications

Subheading Microchannel Electrochemical Reactor for Organic Electrosynthesis

In the realm of organic electrosynthesis, this compound derivatives have been utilized in the anode oxidation of 4-methoxytoluene to 4-methoxybenzyl dimethylacetal in methanol. This process was facilitated by a microchannel electrochemical reactor operating under high pressure and high conversion conditions. The design of the reactor, featuring two stainless steel cathodes and a flat glassy carbon anode, allows for enhanced electrolytic conductivity and efficient operation with concentrated solutions, leading to high material and current efficiency, as well as selectivity in the target product (Attour et al., 2011).

Synthesis and Catalysis Applications

Subheading Asymmetric Synthesis and Enzymatic Oxidation

This compound is also a critical intermediate in the synthesis of pharmaceutical compounds. For example, it's a key synthetic intermediate in the production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase has been discovered and applied for the deracemization of this compound, demonstrating its potential in high-yield and high-purity industrial applications (Wu et al., 2020).

Safety and Hazards

4-Methoxybenzyl carbonochloridate is a chemical compound that should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 4-Methoxybenzyl carbonochloridate could involve its use in the synthesis of complex organic architectures. The total synthesis of these architectures is often complicated by the presence of several different functional groups in the target molecule . Therefore, efforts have been focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .

Properties

IUPAC Name

(4-methoxyphenyl)methyl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVISBAPSYSQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220191
Record name Carbonochloridic acid, (4-methoxyphenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15586-16-0
Record name Carbonochloridic acid, (4-methoxyphenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15586-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, (4-methoxyphenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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